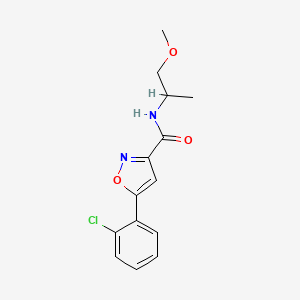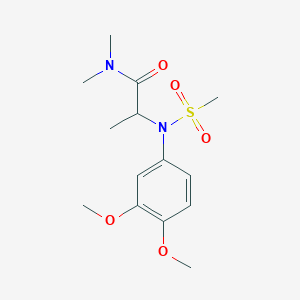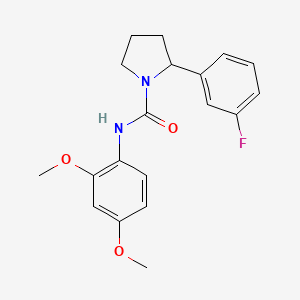
5-(2-chlorophenyl)-N-(2-methoxy-1-methylethyl)-3-isoxazolecarboxamide
Übersicht
Beschreibung
5-(2-chlorophenyl)-N-(2-methoxy-1-methylethyl)-3-isoxazolecarboxamide, also known as CLIMB, is a chemical compound that has gained interest in scientific research due to its potential therapeutic properties.
Wirkmechanismus
5-(2-chlorophenyl)-N-(2-methoxy-1-methylethyl)-3-isoxazolecarboxamide is believed to exert its therapeutic effects through its ability to inhibit the activity of a protein called IKKβ, which plays a key role in the inflammatory response. By inhibiting IKKβ, 5-(2-chlorophenyl)-N-(2-methoxy-1-methylethyl)-3-isoxazolecarboxamide reduces the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. Additionally, 5-(2-chlorophenyl)-N-(2-methoxy-1-methylethyl)-3-isoxazolecarboxamide has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
In addition to its anti-inflammatory and anti-cancer effects, 5-(2-chlorophenyl)-N-(2-methoxy-1-methylethyl)-3-isoxazolecarboxamide has also been shown to have antioxidant properties, which may be beneficial for preventing oxidative stress-related diseases such as Alzheimer's and Parkinson's. 5-(2-chlorophenyl)-N-(2-methoxy-1-methylethyl)-3-isoxazolecarboxamide has also been shown to improve glucose tolerance and insulin sensitivity, making it a potential treatment for type 2 diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-(2-chlorophenyl)-N-(2-methoxy-1-methylethyl)-3-isoxazolecarboxamide in lab experiments is its specificity for IKKβ, which reduces the risk of off-target effects. However, 5-(2-chlorophenyl)-N-(2-methoxy-1-methylethyl)-3-isoxazolecarboxamide has a relatively short half-life, which may limit its effectiveness in vivo. Additionally, the synthesis method for 5-(2-chlorophenyl)-N-(2-methoxy-1-methylethyl)-3-isoxazolecarboxamide is complex and may be difficult to reproduce in large quantities.
Zukünftige Richtungen
There are several potential future directions for research on 5-(2-chlorophenyl)-N-(2-methoxy-1-methylethyl)-3-isoxazolecarboxamide. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential as a treatment for autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, further research is needed to optimize the synthesis method for 5-(2-chlorophenyl)-N-(2-methoxy-1-methylethyl)-3-isoxazolecarboxamide and to improve its pharmacokinetic properties.
Wissenschaftliche Forschungsanwendungen
5-(2-chlorophenyl)-N-(2-methoxy-1-methylethyl)-3-isoxazolecarboxamide has been studied for its potential therapeutic properties in various scientific research fields. It has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as arthritis and multiple sclerosis. 5-(2-chlorophenyl)-N-(2-methoxy-1-methylethyl)-3-isoxazolecarboxamide has also been studied for its potential to inhibit cancer cell growth and induce apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
5-(2-chlorophenyl)-N-(1-methoxypropan-2-yl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O3/c1-9(8-19-2)16-14(18)12-7-13(20-17-12)10-5-3-4-6-11(10)15/h3-7,9H,8H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMZAWEBLJZEVTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC(=O)C1=NOC(=C1)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-(4-fluorophenyl)-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4460101.png)
![2-ethyl-7-(3-methoxypropyl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4460109.png)
![N-(3-methoxyphenyl)-N-[1-(1-pyrrolidinylcarbonyl)propyl]methanesulfonamide](/img/structure/B4460116.png)
![N-{2-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide](/img/structure/B4460117.png)
![4-{4-[4-(3-fluorobenzoyl)-1-piperazinyl]-6-methyl-2-pyrimidinyl}morpholine](/img/structure/B4460120.png)


![1-(4-methylbenzyl)-4-[(2-methyl-1,3-thiazol-4-yl)carbonyl]piperazin-2-one](/img/structure/B4460141.png)
![4-{4-[(3,4-difluorophenyl)sulfonyl]-1-piperazinyl}-6-methyl-2-(1-piperidinyl)pyrimidine](/img/structure/B4460142.png)
![N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]-4-methoxybenzamide](/img/structure/B4460153.png)
![3-[(4-methyl-1-piperazinyl)sulfonyl]-N-propylbenzamide](/img/structure/B4460165.png)
![N-methyl-N-{2-methyl-4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzenesulfonamide](/img/structure/B4460170.png)
![6-ethyl-4-(4-morpholinyl)-2-phenylthieno[2,3-d]pyrimidine](/img/structure/B4460185.png)